Ser-Asp
説明
“Ser-Asp” refers to a dipeptide composed of the amino acids serine (Ser) and aspartic acid (Asp). This dipeptide is a part of many proteins and plays a crucial role in various biological processes .
Molecular Structure Analysis
The molecular structure of “Ser-Asp” is determined by the structures of its constituent amino acids, Ser and Asp. The molecular formula of “Ser-Asp” is C7H12N2O6 . The structure includes a serine residue and an aspartic acid residue connected by a peptide bond .
Chemical Reactions Analysis
“Ser-Asp” participates in various chemical reactions, especially those involving proteolytic enzymes. For instance, serine proteases, which use a serine residue in their catalytic action, can cleave peptide bonds in proteins that include "Ser-Asp" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ser-Asp” are influenced by the properties of its constituent amino acids. For instance, the peptide’s charge, hydrophobicity, and mass can be calculated based on the properties of Ser and Asp .
科学的研究の応用
Surface-Enhanced Raman Spectroscopy in Biomedical Applications
Surface-enhanced Raman spectroscopy (SERS) is gaining attention in biological and biomedical applications due to its high sensitivity and molecular specificity. It has been extensively utilized for the in-depth analysis of cells and their microenvironments, providing crucial insights into disease development. Particularly, SERS has shown promising results in cancer cell detection and tumor margin identification, underpinning its clinical relevance. The technique's ability to perform in complex biological matrices without interference underscores its potential for therapeutic and diagnostic applications (Cialla‐May et al., 2017).
SERS in Food Quality and Safety
The application of SERS extends into food safety and quality, where it provides rapid, highly sensitive analysis without water interference. Its use in detecting microorganisms, pesticides, metal ions, and antibiotics in food products highlights its comprehensive utility. Despite its benefits, future research aims to reduce technical costs, standardize protocols, and develop novel substrates to cement SERS as a routine food monitoring tool (Jiang et al., 2021).
Environmental Pollution Detection
SERS' application in environmental science, particularly for detecting pollutants, showcases its importance in addressing global environmental issues. The integration of magnetic nanoparticles with SERS has enhanced the detection of trace environmental pollutants, offering a powerful analytical tool. This approach combines the sensitivity of SERS with the separation capabilities of magnetic nanoparticles, facilitating the identification of various environmental contaminants (Song et al., 2019).
Innovations in SERS Substrate Design
The design of cellulose-based SERS substrates exemplifies the innovative approaches in enhancing SERS application. These substrates leverage cellulose's properties to provide a flexible, minimal interference platform for SERS, leading to advancements in bioanalysis, water quality assessment, and food safety. Such developments underscore the potential of SERS in diverse fields, though challenges in substrate design and standardization remain to be addressed (Ogundare & van Zyl, 2019).
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKBDLMWICBSCY-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(CO)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ser-Asp | |
CAS RN |
2543-31-9 | |
Record name | Serylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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